molecular formula C29H28N6O3 B11245206 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B11245206
M. Wt: 508.6 g/mol
InChI Key: CTQYHERSWRRZBC-UHFFFAOYSA-N
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Description

6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a complex organic compound that belongs to the class of triazoloquinazolinones. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multi-step organic reactions. The starting materials often include substituted piperazines, methoxyphenyl derivatives, and triazoloquinazolinone precursors. Common reaction conditions may involve:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

    Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: To ensure consistent reaction conditions.

    Purification techniques: Such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or neurological disorders.

    Industry: Potential use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to active sites: Inhibiting or activating enzyme functions.

    Modulating receptor activity: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolinones: Compounds with similar core structures.

    Piperazine derivatives: Compounds with similar side chains.

Uniqueness

6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

Overview

The compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a complex organic molecule that has attracted attention for its potential biological activities. This compound belongs to a class of triazoloquinazolines, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Structural Characteristics

The molecular structure of this compound includes:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Triazole and quinazoline moieties : Contributing to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It has been shown to act as a ligand for:

  • Alpha1-adrenergic receptors : These receptors are involved in various physiological processes such as vascular smooth muscle contraction and neurotransmission. The binding affinity to these receptors suggests potential applications in treating cardiovascular and neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerExhibits cytotoxic effects on cancer cell lines, with significant reductions in cell viability.
NeuroprotectiveDemonstrates protective effects against neurodegenerative conditions through antioxidant activity.
Alpha1-Adrenergic AntagonismModulates smooth muscle contraction, potentially aiding in hypertension treatment.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various triazoloquinazoline derivatives on breast cancer cell lines (MCF7). The compound showed IC50 values indicating potent cytotoxicity, suggesting its potential as an anti-cancer agent .
  • Neuroprotective Effects :
    • Research highlighted that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests that the target compound may also possess such properties due to its structural analogies .
  • Cardiovascular Implications :
    • The interaction with alpha1-adrenergic receptors indicates a potential role in managing cardiovascular diseases. The modulation of these receptors can lead to vasodilation and improved blood flow, which are critical in treating hypertension .

Properties

Molecular Formula

C29H28N6O3

Molecular Weight

508.6 g/mol

IUPAC Name

6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C29H28N6O3/c1-20-11-13-21(14-12-20)27-30-28-22-7-3-4-8-23(22)34(29(37)35(28)31-27)19-26(36)33-17-15-32(16-18-33)24-9-5-6-10-25(24)38-2/h3-14H,15-19H2,1-2H3

InChI Key

CTQYHERSWRRZBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6OC

Origin of Product

United States

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